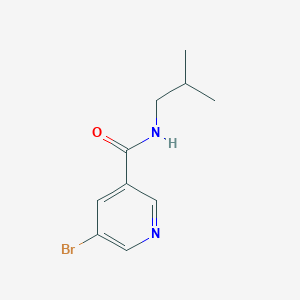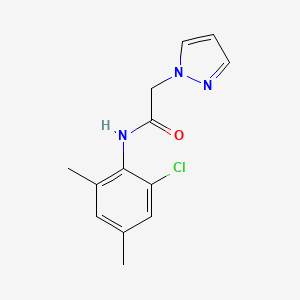
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide, also known as AMRC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMRC is a pyrrole-based compound that is synthesized using specific methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a role in cell growth and proliferation. 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of specific signaling pathways. 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has also been shown to have anti-inflammatory properties and may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide is a relatively new compound, and its properties and applications are still being studied. Additionally, the synthesis of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide requires specific conditions and reagents, which may limit its use in some lab settings.
Direcciones Futuras
There are several future directions for the study of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide, including the development of new synthetic methods, the investigation of its potential applications in other fields, and the identification of its molecular targets and mechanisms of action. Additionally, further studies are needed to determine the safety and efficacy of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide in vivo and its potential use in clinical settings.
Métodos De Síntesis
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide is synthesized using a multi-step process that involves the reaction of 3-methylacetophenone with ethyl acetoacetate, followed by cyclization with ammonium acetate to form the pyrrole ring. The final step involves the acetylation of the amine group to produce 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide. The synthesis of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide requires specific conditions and reagents, and it is essential to follow established protocols to obtain a pure compound.
Aplicaciones Científicas De Investigación
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental chemistry. In medicinal chemistry, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been investigated for its anticancer and antitumor properties. In materials science, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been studied for its potential use in the development of organic semiconductors and light-emitting diodes. In environmental chemistry, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been investigated for its potential use as a catalyst in the degradation of pollutants.
Propiedades
IUPAC Name |
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-4-6-13(7-10)16-15(19)14-8-12(11(2)18)9-17(14)3/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMWILSIKIJINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7471903.png)
![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)
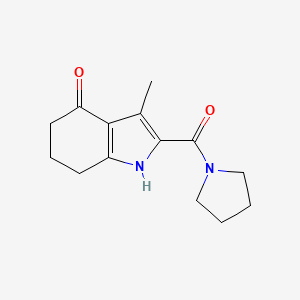
![2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7471917.png)
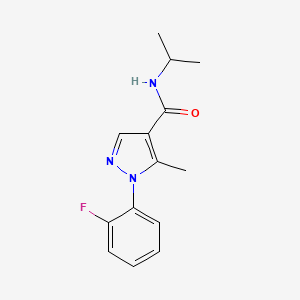

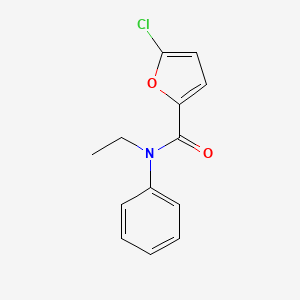
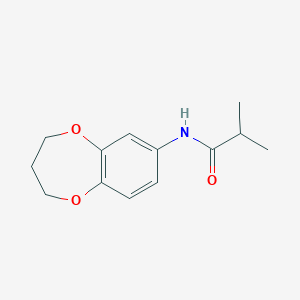
![5-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7471971.png)
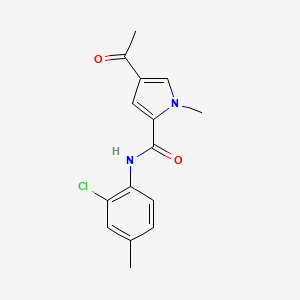
![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)

